molecular formula C23H14ClN3O5S3 B2501722 N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-chloro-3-nitrobenzenesulfonamide CAS No. 477498-92-3

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-chloro-3-nitrobenzenesulfonamide

Cat. No. B2501722
CAS RN: 477498-92-3
M. Wt: 544.01
InChI Key: LABHJEJRIVODBQ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a benzothiazole, a hydroxynaphthalene, and a chloronitrobenzenesulfonamide . These groups are common in many pharmaceuticals and dyes, suggesting potential applications in these areas.


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of several aromatic rings and functional groups . These groups could potentially engage in a variety of intermolecular interactions, affecting the compound’s physical and chemical properties.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups often participate in electrophilic aromatic substitution reactions, nucleophilic substitution reactions, and redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of aromatic rings might increase its stability, while the various substituents could affect its solubility and reactivity .

Scientific Research Applications

Structural Studies

The compound has been used in structural studies, particularly in the field of crystallography . These studies involve the use of X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations . The compound’s unique structure and properties make it an interesting subject for such studies .

Optical Materials

The compound and its iminotautomers have been studied as potential optical materials . This could have applications in various fields, including telecommunications, data storage, and display technologies .

Biological Potential

The compound has been studied for its biological potential . This could include a wide range of applications, from drug development to the design of new diagnostic tools .

Antibacterial Agents

The compound has been synthesized and studied as a potential antibacterial agent . It has been screened in vitro for its antibacterial activity against a representative panel of Gram-positive and Gram-negative bacteria .

Antitumor Activity

Quinazoline derivatives, which the compound is a part of, have been studied for their antitumor activity . They act as inhibitors of tyrosine kinase receptors (TKR), overexpression of which has been observed in a number of cancers .

Inhibitor of Adipogenesis

SETDB1, which the compound targets, is reported to inhibit adipogenesis . Its depletion induces preadipocyte differentiation and adipogenesis in mesenchymal stem cells and preadipocytes .

Chromatin Immunoprecipitation (ChIP)

The compound has been used in Chromatin Immunoprecipitation (ChIP) applications . This technique is used to investigate the interaction between proteins and DNA in the cell .

Immunoprecipitation and Western Blotting

The compound has been tested for use in immunoprecipitation and western blotting . These techniques are commonly used in the field of molecular biology to detect specific proteins in a sample .

Future Directions

Future research could involve synthesizing this compound and studying its properties in more detail. Potential applications in pharmaceuticals, dyes, or other industries could also be explored .

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-chloro-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14ClN3O5S3/c24-16-10-9-13(11-19(16)27(29)30)35(31,32)26-18-12-21(22(28)15-6-2-1-5-14(15)18)34-23-25-17-7-3-4-8-20(17)33-23/h1-12,26,28H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LABHJEJRIVODBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)SC3=NC4=CC=CC=C4S3)NS(=O)(=O)C5=CC(=C(C=C5)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14ClN3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-chloro-3-nitrobenzenesulfonamide

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